

# A Technical Guide to PC-PEG11-Azide for Advanced Drug Development

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## Compound of Interest

Compound Name: PC-PEG11-Azide

Cat. No.: B8106300

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Phosphatidylcholine-(PEG)11-Azide (**PC-PEG11-Azide**), a critical reagent in the development of advanced drug delivery systems and targeted protein degraders. This document details its chemical properties, supplier information, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry.

## Product Information and Supplier Overview

**PC-PEG11-Azide** is a biocompatible, water-soluble polyethylene glycol (PEG) linker containing a terminal azide group. The phosphatidylcholine moiety enhances its lipid-based nanoparticle formulation capabilities, while the 11-unit PEG spacer provides optimal length and flexibility for various bioconjugation applications. The terminal azide group is a key functional handle for highly efficient and specific "click chemistry" reactions.

Several chemical suppliers offer **PC-PEG11-Azide** and its derivatives. The following table summarizes key product specifications from prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
MedchemExpress	PC-PEG11-Azide	2353409-89-7	C <sub>37</sub> H <sub>65</sub> N <sub>5</sub> O <sub>17</sub>	851.95	>98%	-20°C, protect from light
TargetMol	PC-PEG11-Azide	2353409-89-7	C <sub>37</sub> H <sub>65</sub> N <sub>5</sub> O <sub>17</sub>	851.95	>98%	-20°C
Cayman Chemical	PC-PEG11-Azide	2353409-89-7	C <sub>37</sub> H <sub>65</sub> N <sub>5</sub> O <sub>17</sub>	851.95	≥95%	-20°C

## Core Applications in Drug Development

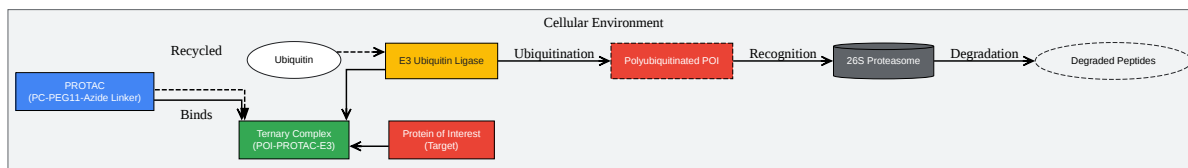
The unique structure of **PC-PEG11-Azide** makes it a versatile tool in modern drug development, particularly in the fields of targeted drug delivery and protein degradation.

### PROTAC Linker for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.<sup>[1][2]</sup> A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.<sup>[3]</sup>

**PC-PEG11-Azide** serves as a PEG-based linker in PROTAC synthesis.<sup>[4][5]</sup> The azide group allows for the covalent attachment of an alkyne-modified E3 ligase ligand or target protein ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. PEG linkers, such as the one in **PC-PEG11-Azide**, are frequently used to improve the solubility and cell permeability of PROTACs.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.



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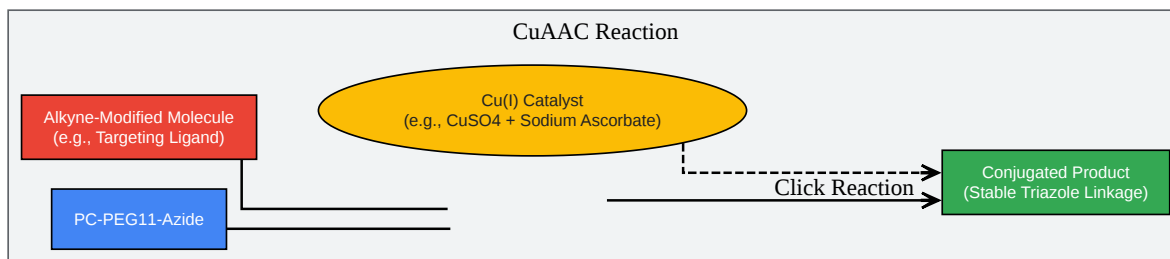
Caption: PROTAC-mediated protein degradation workflow.

## Bioconjugation via Click Chemistry

The azide functionality of **PC-PEG11-Azide** makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of **PC-PEG11-Azide** to molecules containing a terminal alkyne. This is particularly useful for:

- Surface modification of liposomes and nanoparticles: The phosphatidylcholine component can be incorporated into a lipid bilayer, presenting the azide-PEG chain on the surface for subsequent functionalization with targeting ligands, imaging agents, or other moieties.
- Attachment of targeting ligands: Antibodies, peptides, or small molecules with an alkyne group can be "clicked" onto the azide-functionalized surface of a drug delivery vehicle to enhance its specificity for target cells or tissues.
- Development of diagnostic probes: Fluorophores or other reporter molecules can be conjugated to create imaging agents for tracking the biodistribution of nanoparticles.

The workflow for a typical CuAAC reaction is depicted below.



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Caption: General workflow for a CuAAC "click" reaction.

## Experimental Protocols

The following are representative protocols for the use of **PC-PEG11-Azide** in PROTAC synthesis and click chemistry. These should be considered as starting points and may require optimization for specific applications.

### Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to **PC-PEG11-Azide**.

Materials:

- **PC-PEG11-Azide**
- Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)
- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- Sodium ascorbate
- Solvent (e.g., a mixture of t-BuOH/H<sub>2</sub>O or DMF)

- Nitrogen or Argon gas
- Standard laboratory glassware and stirring equipment

#### Procedure:

- Dissolve **PC-PEG11-Azide** (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
- In another vial, prepare a solution of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  (0.1 eq) in water.
- To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  solution.
- Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate technique such as LC-MS or TLC.
- Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with water to remove the copper catalyst and other water-soluble reagents.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography or preparative HPLC to yield the desired conjugate.

## Protocol for Solid-Phase Synthesis of a PROTAC using an Azide-PEG Linker

This protocol is adapted from a solid-phase synthesis approach and can be used to generate a library of PROTACs with varying linkers.

#### Materials:

- Solid support (e.g., Rink amide resin)

- Fmoc-protected amino-PEG-acid linker
- E3 ligase ligand with a suitable functional group for attachment to the linker (e.g., pomalidomide)
- Azide-introducing reagent (e.g., azidotrimethylsilane)
- Alkyne-functionalized protein of interest (POI) ligand
- Standard solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt, piperidine in DMF)
- Reagents for CuAAC reaction (as described in Protocol 3.1)
- Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)

Procedure:

- Linker and E3 Ligand Attachment:
  - Couple the Fmoc-protected amino-PEG-acid linker to the Rink amide resin using standard SPPS coupling conditions (e.g., DIC/HOBt).
  - Remove the Fmoc protecting group with 20% piperidine in DMF.
  - Couple the E3 ligase ligand to the deprotected amine on the resin.
- Azide Introduction:
  - Treat the resin-bound E3 ligase-linker with a suitable reagent to convert a terminal functional group (e.g., a hydroxyl or halide) to an azide.
- Click Reaction with POI Ligand:
  - Swell the resin in the chosen solvent for the CuAAC reaction.
  - Add the alkyne-functionalized POI ligand, copper(II) sulfate, and sodium ascorbate to the resin suspension.

- Allow the reaction to proceed until completion, as monitored by a suitable analytical method (e.g., LC-MS analysis of a small cleavage sample).
- Cleavage and Purification:
  - Wash the resin thoroughly to remove excess reagents.
  - Cleave the PROTAC from the solid support using a standard cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H<sub>2</sub>O).
  - Precipitate the crude PROTAC in cold diethyl ether.
  - Purify the final PROTAC by preparative HPLC.

## Signaling Pathways and Mechanism of Action

The primary signaling pathway relevant to the application of **PC-PEG11-Azide** in PROTACs is the Ubiquitin-Proteasome System (UPS). This is the cell's natural machinery for degrading unwanted or damaged proteins.

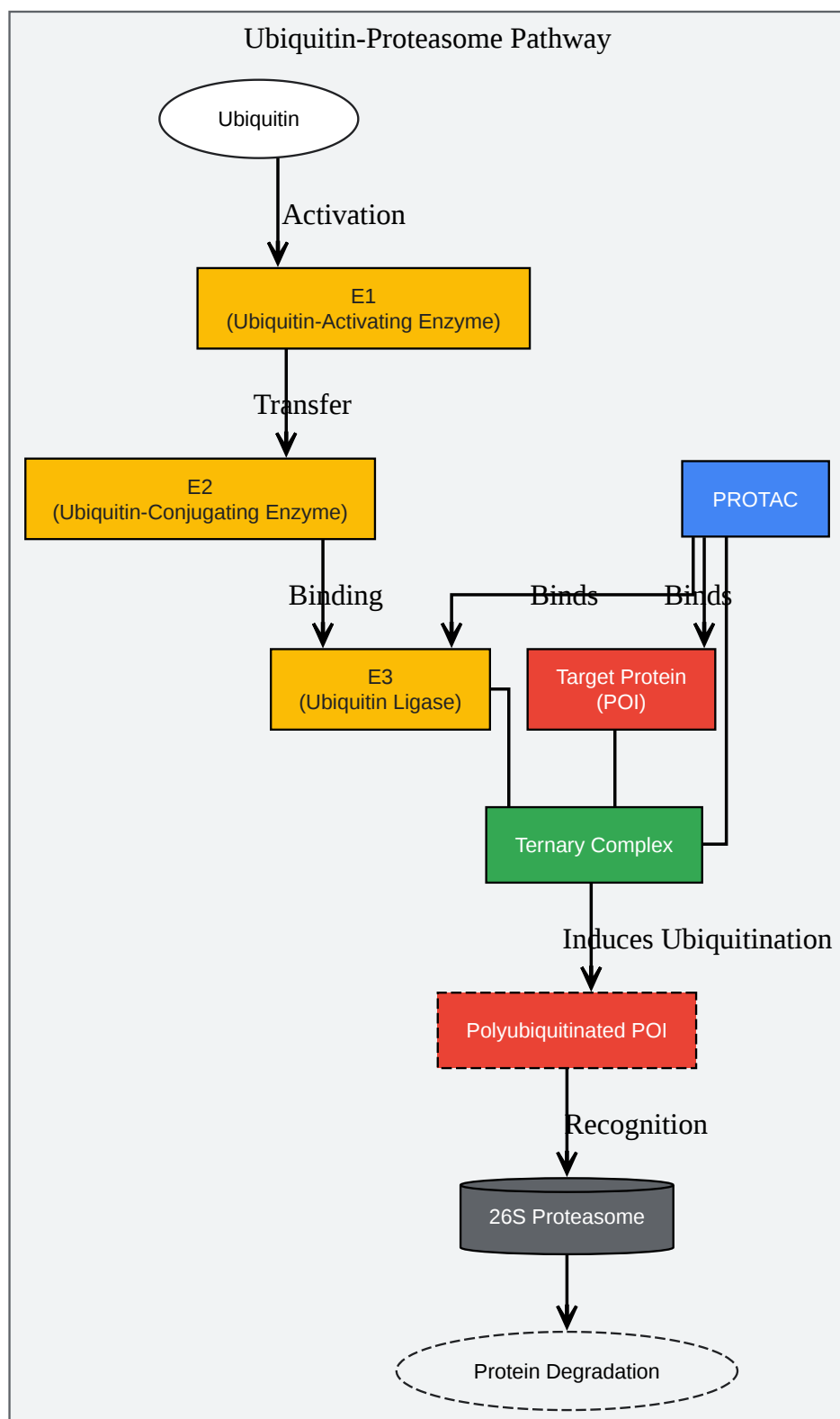
The key steps in this pathway are:

- Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an ATP-dependent process.
- Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.
- Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.
- Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin chain on the target protein.
- Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated protein, unfolds it, and degrades it into small peptides.

A PROTAC containing a **PC-PEG11-Azide** linker acts as a molecular bridge, bringing the target protein into close proximity with an E3 ligase, thereby inducing the target's ubiquitination and subsequent degradation.

The logical flow of this process is visualized below.





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Caption: Logical flow of PROTAC-induced protein degradation.

## Conclusion

**PC-PEG11-Azide** is a highly valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure, incorporating a lipid-friendly phosphatidylcholine headgroup, a flexible PEG spacer, and a reactive azide handle, makes it ideally suited for the construction of sophisticated drug delivery systems and targeted therapeutics like PROTACs. The ability to leverage robust and efficient click chemistry for bioconjugation opens up a wide array of possibilities for creating novel, highly specific, and potent therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively integrate this key enabling technology into their drug discovery and development workflows.

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